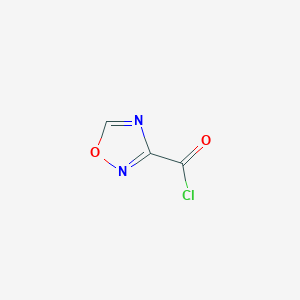
3-Hydroxy-4-methylbenzohydrazide
Übersicht
Beschreibung
3-Hydroxy-4-methylbenzohydrazide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O2/c1-5-2-3-6 (4-7 (5)11)8 (12)10-9/h2-4,11H,9H2,1H3, (H,10,12) . The compound’s structure has been analyzed using X-ray diffraction techniques in related studies .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
Research on compounds closely related to 3-Hydroxy-4-methylbenzohydrazide, such as 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide, highlights their complex structural characteristics. These compounds are known for forming stable crystalline structures through intermolecular hydrogen bonds and C—H⋯O interactions, leading to three-dimensional networks. Such structural features are crucial for understanding the compound's reactivity and potential applications in material science and coordination chemistry (Xi-hai Shen et al., 2012).
Synthesis and Characterization
The synthesis of hydrazone compounds derived from 4-methylbenzohydrazide has been explored, demonstrating a variety of structural motifs based on different benzaldehydes. These compounds exhibit significant antibacterial activity, suggesting potential applications in antimicrobial treatments. The crystal structures are often stabilized by hydrogen bonds and π···π stacking interactions, indicating potential utility in designing new materials with specific optical or electronic properties (Y. Lei et al., 2015).
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been extensively studied. For example, derivatives synthesized from 4-methylbenzohydrazide have shown varying degrees of activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsielle pneumoniae. The presence of substituent groups, such as Br, significantly enhances their antibacterial effectiveness, which could be leveraged in the development of new antimicrobial agents (Y. Lei et al., 2015).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-4-methylbenzohydrazide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are required to understand how these environmental factors influence the compound’s action.
Eigenschaften
IUPAC Name |
3-hydroxy-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHASKCFWELRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274171 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39635-23-9 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














